3-formylphenyl sulfurofluoridate
Description
Evolution of Sulfur(VI) Fluoride (B91410) Chemistry in Organic Synthesis
The chemistry of organic sulfur(VI) fluorides has a history that dates back to the early 20th century, with initial investigations in the 1920s and 1930s focusing on their potential use as dyes and pesticides. nih.govacs.org These early studies revealed key characteristics of the sulfonyl fluoride (RSO₂F) moiety: it is generally stable to hydrolysis, resistant to both reduction and oxidation, and exhibits selective reactivity at the sulfur atom. nih.gov Despite these unique properties, widespread interest in sulfur(VI) fluorides remained limited for several decades, with a brief resurgence in the 1960s when they were explored as chemical probes and protease inhibitors. nih.govrsc.org
A paradigm shift occurred in 2014 when K. Barry Sharpless and coworkers introduced the concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. rsc.orgbohrium.com This modular, next-generation click chemistry platform revitalized the field, showcasing the exceptional reliability and efficiency of forming robust connections using sulfonyl fluorides and related motifs under often metal-free conditions. rsc.orgbohrium.com The SuFEx concept is built upon the unique reactivity of the S-F bond, which acts as a stable yet reactive hub for connecting molecules. rsc.orgresearchgate.net This reinvigoration has led to a dramatic increase in the development of new synthetic methods and applications for this class of compounds. acs.orgrsc.org
Contextual Role of Aryl Sulfurofluoridates as Advanced Synthetic Intermediates
Within the expanding universe of SuFEx chemistry, aryl sulfurofluoridates (ArOSO₂F) have emerged as particularly valuable synthetic intermediates. nih.govenamine.net They serve as versatile "molecular plugins" or connective hubs, allowing for the rapid assembly of complex molecular architectures. rsc.orgbohrium.com Their stability, combined with their tunable reactivity, makes them ideal building blocks in diverse areas of chemical synthesis. thieme-connect.com
The fluorosulfate (B1228806) group is relatively stable under neutral or acidic conditions but can be activated to react with a variety of nucleophiles. enamine.net This controlled reactivity is exploited in numerous synthetic applications, from the construction of polymers to the late-stage functionalization of bioactive molecules. bohrium.comresearchgate.net Aryl sulfurofluoridates are particularly noted for their ability to react with nucleophilic amino acid residues such as tyrosine, lysine, serine, and histidine, a property that has positioned them at the forefront of chemical biology and drug discovery. nih.govenamine.netnih.gov
Positioning of 3-Formylphenyl Sulfurofluoridate within Contemporary Chemical Research
This compound stands out due to its bifunctional nature, incorporating both a reactive sulfurofluoridate moiety and a versatile formyl (aldehyde) group. This specific combination of functional groups enhances its utility compared to simpler analogs. The presence of the aldehyde allows for a wide range of classical chemical transformations, such as condensations with amines to form imines or reactions with various nucleophiles, while the sulfurofluoridate group provides a modern covalent "warhead" for targeted interactions.
This dual functionality makes this compound a highly valuable building block in several research domains:
Organic Synthesis: It serves as a platform for creating more complex, multifunctional molecules. The formyl group can be used as a handle for further elaboration before or after the sulfurofluoridate has been reacted.
Material Science: The unique properties imparted by the fluorosulfuryl group can be incorporated into new materials, potentially influencing their physical and chemical characteristics.
Drug Discovery and Chemical Biology: The compound is an interesting candidate for developing novel therapeutics and chemical probes. The sulfurofluoridate can act as an electrophilic warhead to form covalent bonds with specific protein targets, while the rest of the molecule can be modified to optimize binding affinity and selectivity. smolecule.com
The unique reactivity profile of this compound allows it to be used in sophisticated synthetic strategies and for the design of molecules with tailored biological activities. smolecule.com
Emerging Trends and Broader Implications of Fluorosulfonate Motifs in Chemical Design
The fluorosulfate (or fluorosulfonate) motif is at the center of several emerging trends in chemical science, most notably in the design of targeted covalent inhibitors (TCIs). nih.gov Historically, the development of covalent drugs focused heavily on targeting cysteine residues. nih.govwuxiapptec.com However, the ability of sulfonyl fluorides and fluorosulfates to react with a broader range of nucleophilic amino acids like tyrosine, lysine, and serine has opened up new avenues for drug discovery, allowing researchers to target proteins that lack a suitably positioned cysteine. nih.govnih.govacs.org
This expansion of the "druggable proteome" is a significant implication of the rise of fluorosulfonate chemistry. nih.gov Researchers are now designing chemical probes and drug candidates with fluorosulfate "warheads" to achieve high selectivity and durable target engagement. nih.govnih.gov An approach termed "inverse drug discovery" utilizes libraries of drug-like molecules armed with fluorosulfate warheads to identify new protein targets. nih.govacs.org
Furthermore, the incorporation of fluorine-containing motifs, including fluorosulfonates, is a well-established strategy in medicinal chemistry to modulate a drug's properties, such as metabolic stability, potency, and membrane permeability. researchgate.netscispace.com The fluorosulfate group is metabolically and chemically stable, making it a suitable component in drug design. nih.govacs.org The continued development of synthetic methods and a deeper understanding of the reactivity of these motifs promise to further expand their role in creating next-generation therapeutics and advanced materials. acs.org
Structure
3D Structure
Properties
CAS No. |
2460358-76-1 |
|---|---|
Molecular Formula |
C7H5FO4S |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-3-formylbenzene |
InChI |
InChI=1S/C7H5FO4S/c8-13(10,11)12-7-3-1-2-6(4-7)5-9/h1-5H |
InChI Key |
XWHBMHFJIVUCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C=O |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Formylphenyl Sulfurofluoridate
Reactions Involving the Sulfurofluoridate Moiety
The sulfurofluoridate group (-OSO₂F) is characterized by a sulfur(VI) center, which is remarkably stable yet can be activated for highly reliable and specific transformations. sigmaaldrich.comnih.gov This unique balance of stability and reactivity makes it a cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. sigmaaldrich.comnih.gov
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
SuFEx is a powerful class of click reactions that leverages the controlled exchange of the S-F bond to form new connections. sigmaaldrich.comcshl.edu These reactions are known for their high efficiency, broad scope, and operational simplicity, often proceeding under mild conditions with minimal need for purification. cshl.edu The formyl group on the phenyl ring of 3-formylphenyl sulfurofluoridate adds another layer of synthetic utility, allowing for subsequent modifications. smolecule.com
The activation of the typically inert S-F bond is crucial for SuFEx reactions. nih.gov This is often achieved through the use of catalysts, such as strong, non-nucleophilic bases. The relative basicity of the catalyst is a key determinant of its activity. cshl.edu For instance, bases like triethylamine (B128534) (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are commonly employed, with their catalytic activity increasing with basicity (Et₃N < DBU < BEMP). cshl.edu
A significant advancement in SuFEx catalysis is the development of the 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) and hexamethyldisilazane (B44280) (HMDS) synergistic system. cshl.edu This combination allows for the direct coupling of alcohols with SuFExable hubs, bypassing the need for pre-synthesized silyl (B83357) ether substrates. cshl.edu The proposed mechanism involves the in situ formation of a reactive trimethylsilyl (B98337) (TMS) ether intermediate, driven by the thermodynamic favorability of forming a silicon-fluoride bond. cshl.edu This method often requires lower catalyst loadings (1.0–20 mol% BTMG) compared to DBU (10–30 mol%). cshl.edu
Table 1: Comparison of Catalysts in SuFEx Reactions
| Catalyst | Typical Loading (mol%) | Key Features |
| Triethylamine (Et₃N) | Varies | Less active, suitable for simple transformations. cshl.edu |
| DBU | 10–30 | More active than Et₃N, widely used. cshl.edu |
| BEMP | Varies | Superior for activating challenging substrates. nih.gov |
| BTMG/HMDS | 1.0–20 | Allows direct use of alcohols, lower catalyst loading. cshl.edu |
This table provides a general overview of commonly used catalysts in SuFEx chemistry and their typical applications.
A classic SuFEx reaction involves the substitution of the S-F bond with an aryl silyl ether to form a stable S-O linkage. cshl.edu This reaction is highly efficient and forms the basis for creating diaryl sulfate (B86663) connections. nih.gov The use of silyl ethers is advantageous due to the strong thermodynamic driving force provided by the formation of a silicon-fluoride bond. cshl.edu
More recently, methods have been developed to directly use alcohols as nucleophiles, often facilitated by catalytic systems like BTMG/HMDS as described above. cshl.edu Aryl fluorosulfonates, such as this compound, can also act as reagents for the deoxyfluorination of alcohols, converting them into alkyl fluorides under mild conditions. cas.cnrsc.org These reactions tolerate a wide variety of functional groups, including aldehydes, ketones, esters, and alkynes. rsc.org
The sulfurofluoridate moiety can undergo amination to produce sulfamoyl fluorides. organic-chemistry.orgnih.gov This transformation is a key step in synthesizing a diverse range of compounds, as the resulting sulfamoyl fluorides can be further functionalized. organic-chemistry.orgnih.gov The reaction of aryl sulfurofluoridates with amines provides access to sulfamides and related structures. nih.gov
The development of solid fluorosulfurylating agents, such as fluorosulfuryl imidazolium (B1220033) triflate (SuFEx-IT), has simplified the synthesis of sulfamoyl fluorides from amines. acs.org These reagents often exhibit better reactivity and chemoselectivity than gaseous sulfuryl fluoride (SO₂F₂). acs.org
While reactions with oxygen and nitrogen nucleophiles are more common, the S-F bond in sulfurofluoridates can also react with organometallic reagents and other carbon nucleophiles to form stable S-C bonds. cshl.educcspublishing.org.cn These reactions expand the scope of SuFEx chemistry, allowing for the creation of diverse molecular architectures. Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles that can attack electrophilic centers. utexas.edusaskoer.camsu.edu However, their reactivity with sulfurofluoridates is less documented compared to their reactions with carbonyl compounds. The presence of the aldehyde group in this compound would likely compete for the organometallic reagent. saskoer.camsu.edu
Nucleophilic Substitution Pathways of the Sulfur-Fluorine Bond
The reactivity of the sulfur-fluorine bond is central to the utility of this compound. smolecule.com While the S-F bond is significantly strong and resistant to hydrolysis and thermolysis, it can undergo nucleophilic substitution under specific activating conditions. nih.gov The mechanism of this substitution is a key aspect of SuFEx chemistry.
The substitution can be facilitated by various nucleophiles, including alcohols, amines, and even fluoride ions themselves. cshl.edunih.govnih.gov The attack of a nucleophile on the sulfur center leads to the displacement of the fluoride ion. nih.gov In some cases, a pentacoordinate intermediate is proposed, which then rearranges to form the final product. nih.gov The efficiency of the substitution is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts or activating agents. cshl.edunih.govchemrxiv.org
Role as an Electrophilic Synthon in Cross-Coupling
The sulfurofluoridate group (-OSO₂F) has emerged as a powerful and versatile alternative to traditional halide and triflate leaving groups in transition-metal-catalyzed cross-coupling reactions. scispace.comnih.gov Aryl fluorosulfates are readily prepared from phenols and sulfuryl fluoride (SO₂F₂) and offer advantages such as high reactivity, stability, and being more cost-effective and environmentally benign compared to triflates. nih.govresearchgate.net The reactivity of the C–O bond in aryl fluorosulfates is comparable to that of C–Br bonds, allowing for efficient oxidative addition to low-valent transition metal catalysts, typically palladium(0) or nickel(0). researchgate.net
This compound can thus serve as an excellent electrophilic partner in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the C1 position.
Suzuki-Miyaura Coupling:
Aryl fluorosulfates readily participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds. scispace.comnih.gov For this compound, this reaction would yield 3-formylbiphenyl derivatives. The reactions are typically catalyzed by palladium complexes, such as Pd(OAc)₂ with a suitable ligand, and can often be performed in environmentally friendly solvents like water. scispace.com The reaction generally tolerates a wide range of functional groups on the boronic acid partner. nih.gov
Table 1: Illustrative Suzuki-Miyaura Coupling of an Aryl Fluorosulfate (B1228806)
| Entry | Arylboronic Acid | Catalyst System | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/Water | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/Water | >95 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/Water | >90 |
Data is illustrative for a generic aryl fluorosulfate and based on findings from literature. scispace.com
Heck Coupling:
The Heck reaction, involving the coupling of an aryl electrophile with an alkene, is also achievable with aryl fluorosulfates. nih.gov Reacting this compound with various alkenes under palladium catalysis would lead to the formation of 3-formyl-substituted stilbenes or cinnamates.
Sonogashira Coupling:
Aryl fluorosulfates are effective electrophiles in Sonogashira coupling reactions with terminal alkynes to produce aryl-alkyne structures. scispace.comnih.gov This transformation, applied to this compound, would yield 3-(alkynyl)benzaldehydes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Both electron-rich and electron-neutral terminal alkynes generally give good yields. scispace.com
Other Cross-Coupling Reactions:
The utility of aryl fluorosulfates extends to other important transformations, including Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (with amines), further highlighting the potential of this compound as a versatile electrophilic synthon. nih.govresearchgate.net
Reactions Involving the Formyl Group
The aldehyde (formyl) group of this compound is a classic electrophilic center that can undergo a wide array of characteristic reactions, including carbon-carbon bond formation, reduction, oxidation, and nucleophilic addition.
Carbon-Carbon Bond Formation (e.g., Aldol (B89426), Wittig Analogues)
Aldol and Related Reactions: The formyl group can act as an electrophile in aldol additions and condensations. In the presence of a base, it can react with enolates derived from ketones or other aldehydes to form β-hydroxy aldehydes or, after dehydration, α,β-unsaturated aldehydes.
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a defined double bond position. The formyl group of this compound can react with a phosphorus ylide (Wittig reagent) to generate a 3-(alkenyl)phenyl sulfurofluoridate. This reaction is highly valuable for introducing a variety of substituted vinyl groups onto the aromatic ring while preserving the sulfurofluoridate moiety for subsequent cross-coupling reactions.
Table 2: General Scheme of a Wittig Reaction
| Aldehyde | Wittig Reagent | Product |
| R-CHO | Ph₃P=CHR' | R-CH=CHR' |
This table represents the general transformation in a Wittig reaction.
Reduction and Oxidation to Other Functional Groups (e.g., Alcohols, Carboxylic Acids)
Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The resulting (3-(hydroxymethyl)phenyl) sulfurofluoridate retains the reactive sulfurofluoridate group for further functionalization. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but might affect the sulfonate ester under certain conditions. harvard.edu
Oxidation: The formyl group can be oxidized to a carboxylic acid group using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder options like silver oxide (Tollens' reagent). A study on the oxidation of aromatic aldehydes to esters using a sulfate radical system highlights methods that could potentially be adapted for this compound. nih.govacs.org This would yield 3-(sulfurofluoridate)benzoic acid, another bifunctional molecule for further synthetic elaboration.
Nucleophilic Addition Chemistry of the Aldehyde
The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. numberanalytics.comncert.nic.in These reactions typically involve the formation of a tetrahedral intermediate which is then protonated to yield the addition product. libretexts.org
Examples of nucleophilic addition to the formyl group of this compound would include:
Cyanohydrin formation: Addition of hydrogen cyanide (or a cyanide salt with acid) to form a 2-hydroxy-2-(3-(sulfurofluoridate)phenyl)acetonitrile.
Grignard and Organolithium Reagent Addition: Reaction with organometallic reagents to form secondary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(3-(sulfurofluoridate)phenyl)ethanol.
Acetal Formation: Reaction with alcohols under acidic catalysis to form acetals, which can serve as a protecting group for the aldehyde functionality.
Concerted and Cascade Reactions
The presence of two distinct reactive centers on the same molecule opens up the possibility for designing concerted or cascade reactions, where a single set of reagents initiates a sequence of transformations involving both functional groups. While specific cascade reactions involving this compound are not widely documented, its structure lends itself to such synthetic strategies. researchgate.netacs.org
For instance, a nucleophile could first add to the aldehyde. The resulting intermediate could then, either in the same pot or upon a change in conditions, undergo an intramolecular reaction involving the sulfurofluoridate group. An example could be an intramolecular cyclization where a nucleophile adds to the formyl group, and the resulting alcohol (after deprotonation) acts as a nucleophile to displace the sulfurofluoridate, forming a cyclic ether. The feasibility of such a cascade would depend on the length and nature of the linking chain introduced by the initial nucleophile. The development of bifunctional catalysts that can mediate multiple sequential reactions in one-pot offers a promising avenue for exploring such complex transformations. acs.org
Catalytic Methodologies Employing this compound as Substrate or Reagent
The reactivity of the sulfurofluoridate group (–OSO₂F) as a leaving group, analogous to triflates, has positioned this compound as a versatile substrate in modern catalytic chemistry. Its participation in various transformations is primarily centered on the activation of the carbon-oxygen bond of the aryl sulfurofluoridate moiety. The presence of the electron-withdrawing formyl group on the phenyl ring can influence the electronic properties of the substrate and its reactivity in catalytic cycles.
The palladium-catalyzed carbonylation of aryl pseudohalides is a cornerstone of organic synthesis for introducing carbonyl functionalities. Aryl fluorosulfates, including this compound, have emerged as effective electrophiles in these transformations, serving as stable and accessible alternatives to aryl halides and triflates. mdpi.comnih.gov
Research has demonstrated an efficient method for the palladium-catalyzed carbonylation of aryl fluorosulfates using aryl formates as a source of carbon monoxide. mdpi.comnih.gov This approach circumvents the need for handling toxic CO gas directly. The reaction proceeds effectively with a catalytic system typically composed of a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, with XantPhos being particularly effective. mdpi.comnih.gov The presence of a base, like triethylamine (Et₃N), is crucial for the reaction, which is generally conducted in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comacs.org
The reaction is tolerant of a wide array of functional groups on the aryl fluorosulfate ring, including both electron-donating and electron-withdrawing substituents. mdpi.comnih.gov Notably, functionalities such as nitro, cyano, and methoxycarbonyl are well-tolerated. mdpi.com A palladium-catalyzed α-arylation using aryl fluorosulfates has also shown that a formyl group on the substrate remains intact during the reaction. rsc.org This suggests that this compound is a highly suitable substrate for such carbonylation reactions, leading to the synthesis of various ester derivatives.
The general reaction scheme involves the cross-coupling of the aryl fluorosulfate with an aryl formate (B1220265). The reaction using this compound and a generic phenyl formate would yield the corresponding phenyl ester.
Table 1: Representative Palladium-Catalyzed Esterification of this compound
| Substrate | Reagent | Catalyst System | Product |
| This compound | Phenyl Formate | Pd(OAc)₂, XantPhos, Et₃N in DMF | Phenyl 3-formylbenzoate |
This table represents an expected transformation based on published methodologies for other aryl fluorosulfates. The reaction tolerates a wide range of functional groups, indicating the formyl group would be compatible. mdpi.comrsc.org
In a related transformation, aryl fluorosulfates can undergo palladium-catalyzed reductive carbonylation using syngas (a mixture of CO and H₂) to yield aryl aldehydes. nih.govresearchgate.net While this would convert the sulfurofluoridate group of this compound back into an aldehyde, this methodology is significant for substrates where the introduction of a formyl group is the desired outcome. nih.gov
Beyond carbonylation, the sulfurofluoridate moiety is a competent leaving group in other transition metal-mediated cross-coupling reactions and can be a substrate in certain organocatalytic transformations.
Transition Metal-Mediated Reactions:
The activation of the C–S bond in aryl sulfonyl fluorides for Suzuki-Miyaura cross-coupling reactions has been reported, demonstrating their utility as coupling partners. researchgate.net This suggests the potential for this compound to participate in similar palladium-catalyzed C-C bond-forming reactions with boronic acids. Such a transformation would involve the insertion of a palladium(0) complex into the C–O bond (or C-S bond of the rearranged sulfonyl fluoride) of the sulfurofluoridate, followed by transmetalation and reductive elimination, a cycle common to many cross-coupling reactions. mdpi.com The presence of the electron-withdrawing formyl group on this compound would likely render the aryl ring more susceptible to oxidative addition by the palladium catalyst.
Furthermore, palladium-catalyzed α-arylation of sulfoxonium ylides using aryl fluorosulfates has been shown to be compatible with a formyl group on the fluorosulfate substrate, highlighting the potential for C-C bond formation under these conditions. rsc.org While not extensively documented for this compound specifically, the reactivity of analogous compounds in Heck and Buchwald-Hartwig amination reactions further supports its potential as a substrate in a broad range of transition-metal-catalyzed transformations.
Organocatalytic Transformations:
In the realm of organocatalysis, N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the Sulfur(VI) Fluoride Exchange (SuFEx) reaction of fluorosulfates with nucleophiles such as alcohols and amines. acs.orgbohrium.com This process does not involve a transition metal; instead, the NHC is proposed to act as a Brønsted base, activating the alcohol or amine nucleophile through hydrogen bonding. bohrium.com The activated nucleophile then attacks the sulfur center of the fluorosulfate, displacing the fluoride ion and forming a new sulfonate or sulfamate (B1201201) linkage. This methodology provides a metal-free pathway for the derivatization of the sulfurofluoridate group. Given the stability of the formyl group under these mild conditions, this compound is expected to be a viable substrate for these NHC-catalyzed SuFEx reactions.
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst Type | Potential Coupling Partner | Expected Product Class |
| Suzuki-Miyaura Coupling | Transition Metal (Pd) | Arylboronic Acid | Biaryl |
| SuFEx Amidation | Organocatalyst (NHC) | Amine | Aryl Sulfamate |
| SuFEx Esterification | Organocatalyst (NHC) | Alcohol | Aryl Sulfonate |
This table outlines potential, but not yet explicitly documented, transformations of this compound based on established reactivity of the aryl sulfurofluoridate functional group. acs.orgresearchgate.netbohrium.com
Currently, there is limited specific literature on the broad application of this compound in these varied catalytic systems. However, based on the established reactivity of the aryl sulfurofluoridate functional group and the tolerance of the formyl group in related catalytic processes, it represents a promising and versatile building block for further exploration in synthetic chemistry.
Advanced Applications in Chemical Science Non Biological Focus
Materials Science and Engineering
A thorough review of scientific literature reveals no specific published research on the integration of 3-formylphenyl sulfurofluoridate into materials science applications.
Integration into Covalent Organic Frameworks (COFs) for Gas Storage and Separation
There is currently no available scientific literature or data demonstrating the use of this compound as a building block or functional component in the synthesis of Covalent Organic Frameworks (COFs). While the formyl group is a common reactive site for the formation of imine-linked COFs, the specific application of this compound for such purposes has not been reported.
Polymer Chemistry and Macromolecular Design
No published studies were found that describe the use of this compound as a monomer, cross-linker, or functionalizing agent in polymer chemistry and macromolecular design.
Precursor in Complex Organic Synthesis
The dual functionality of this compound theoretically positions it as a versatile precursor in organic synthesis.
Building Block for Diversified Aromatic Scaffolds
While the presence of both a formyl group and a sulfurofluoridate leaving group suggests potential for the construction of complex molecules, a comprehensive search of the chemical literature did not yield specific examples of diversified aromatic scaffolds being synthesized from this compound.
Alternative to Conventional Pseudohalides in Fine Chemical Synthesis
The sulfurofluoridate group, a key feature of this compound, belongs to the broader class of aryl fluorosulfates. This class of compounds has emerged as a powerful and versatile alternative to traditional pseudohalides (such as triflates, tosylates, and nonaflates) and aryl halides in transition metal-catalyzed cross-coupling reactions. rsc.org Aryl fluorosulfates are noted for being more stable, more atom-economical, and less hazardous than some common alternatives like aryl triflates. rsc.org
Research has shown that aryl fluorosulfates can be excellent electrophilic partners in various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org Their reactivity is often comparable or even superior to that of aryl triflates. For instance, in Suzuki-Miyaura coupling reactions, aryl fluorosulfates have been reported to give much better yields under identical conditions compared to other electrophiles like aryl halides, triflates, tosylates, and mesylates. rsc.org The reaction conditions for couplings involving aryl fluorosulfates are often milder, which helps in reducing side reactions and allows for greater functional group tolerance. rsc.org
The utility of aryl fluorosulfates has been demonstrated in several key transformations in fine chemical synthesis:
Suzuki-Miyaura Coupling: They serve as effective coupling partners with various aryl boronic acids. rsc.org
Sonogashira Coupling: The first use of aryl fluorosulfates in palladium-catalyzed Sonogashira reactions for the synthesis of aryl alkynes was reported, showcasing their utility in forming sp2-sp carbon-carbon bonds. rsc.orgnih.govresearchgate.net
Heck Coupling: Aryl fluorosulfates have also been shown to be amenable partners in Heck coupling reactions, although this application has been less extensively explored. rsc.org
The comparative performance of these leaving groups can be influenced by the choice of catalyst system (e.g., palladium or nickel) and the electronic properties of the aryl ring. rsc.org
Table 1: Comparative Performance of Aryl Fluorosulfates and Other Leaving Groups in Cross-Coupling Reactions
| Leaving Group | Relative Reactivity Trend (vs. Halides) | Key Advantages | Common Applications |
|---|---|---|---|
| Aryl Fluorosulfate (B1228806) (-OSO₂F) | Br ≥ OTf > OSO₂F > Cl rsc.org | High stability, atom economy, less hazardous, high yields, mild reaction conditions. rsc.org | Suzuki-Miyaura, Sonogashira, Heck. rsc.org |
| Aryl Triflate (-OTf) | Br ≥ OTf > OSO₂F > Cl rsc.org | High reactivity. | Suzuki-Miyaura, Buchwald-Hartwig. |
| Aryl Tosylate (-OTs) | Less reactive than triflates. rsc.org | Lower cost than triflates. | Suzuki-Miyaura. |
| Aryl Bromide (-Br) | Br ≥ OTf > OSO₂F > Cl rsc.org | High reactivity, well-established methods. | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig. |
| Aryl Chloride (-Cl) | Generally less reactive than bromides. | Lower cost. | Suzuki-Miyaura, Sonogashira. |
Catalysis (Non-Enzymatic)
A review of the scientific literature found no evidence of this compound or the broader class of aryl sulfurofluoridates being employed as non-enzymatic catalysts or as critical ligands in catalytic systems.
Ligand Precursor Development
The formyl group and the sulfurofluoridate moiety on the aromatic ring of this compound offer two distinct points for chemical modification, rendering it a valuable precursor for a variety of ligands. The aldehyde functionality provides a convenient handle for the synthesis of imines, while the sulfurofluoridate group can be used in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions, a click chemistry approach for the reliable formation of strong covalent bonds. enamine.netsigmaaldrich.com
The development of phosphine (B1218219) ligands, crucial for many catalytic applications, can be envisioned starting from this compound. The aldehyde can be converted to a phosphine through various synthetic routes. scholaris.caorganic-chemistry.org For instance, a common method involves the reaction of an aldehyde with a primary or secondary phosphine, often in the presence of a reducing agent. This modular approach allows for the introduction of a wide range of substituents on the phosphorus atom, thereby tuning the steric and electronic properties of the resulting ligand. nih.govnih.gov The design of such ligands is highly advantageous as it allows for the creation of a library of ligands from a single precursor, facilitating the optimization of catalytic conditions for specific reactions. scholaris.ca
The sulfurofluoridate group, being relatively stable and resistant to hydrolysis, can be carried through several synthetic steps. nih.govresearchgate.net This stability allows for the initial elaboration of the formyl group into a more complex ligand scaffold before further modification at the sulfur-fluorine bond. The sulfonyl fluoride moiety itself can influence the properties of the final ligand, acting as an electron-withdrawing group and thereby modulating the electron density at the metal center in a coordination complex. nih.gov
Table 1: Potential Ligand Synthesis Pathways from this compound
| Starting Material | Reagent(s) | Resulting Ligand Type | Potential Application |
| This compound | 1. R₂PH, 2. [H] | Phosphine | Cross-coupling reactions, hydrogenation |
| This compound | RNH₂ | Imine (Schiff base) | Asymmetric catalysis, metal complex synthesis |
| This compound | 1. R₂PH, 2. [H], 3. Ar-OH, Base | Phosphine-ether | Bimetallic catalysis |
Role in Supporting Catalytic Cycles
The incorporation of the sulfurofluoridate moiety into a ligand framework, derived from this compound, can significantly impact the efficiency and selectivity of catalytic cycles. The strong electron-withdrawing nature of the -SO₂F group can influence the electronic properties of the metal center to which the ligand is coordinated. nih.gov This modulation can enhance the catalytic activity by, for example, promoting the reductive elimination step in a cross-coupling cycle.
Furthermore, the sulfonyl group's oxygen atoms possess Lewis basicity, which allows them to act as a directing group in certain catalytic transformations. nih.govacs.org This directing effect can control the regioselectivity of a reaction by bringing the catalyst into close proximity to a specific reaction site on the substrate. For example, in hydrophosphination reactions, the sulfonyl group can chelate to a palladium catalyst, facilitating the intramolecular addition of a phosphine to an olefin. acs.org
The sulfurofluoridate group can also participate directly in catalytic cycles through SuFEx chemistry. While less common for this specific moiety compared to other sulfonyl fluorides, the potential exists for its use in creating robust linkages within a catalytic system, for instance, in the formation of polymeric catalysts or in the tethering of catalysts to solid supports. The stability of the S-F bond under many reaction conditions makes it an attractive functional group for such applications. nih.govresearchgate.net
Recent research has highlighted the use of sulfonyl fluorides in palladium-catalyzed cross-coupling reactions, where they can serve as versatile coupling partners. enamine.net Although not directly involving this compound, these studies demonstrate the utility of the sulfonyl fluoride group in modern catalytic methods. The presence of the formyl group on the same molecule opens up possibilities for creating bifunctional catalysts or for tandem catalytic reactions where one part of the molecule participates in the catalytic cycle while the other is poised for subsequent transformations.
Table 2: Influence of the Sulfurofluoridate Moiety in Catalysis
| Feature of Sulfurofluoridate Group | Effect on Catalytic Cycle | Example Application |
| Strong Electron-Withdrawing Nature | Modulates electronic properties of the metal center, can enhance reductive elimination. | Palladium-catalyzed cross-coupling reactions. |
| Lewis Basic Oxygen Atoms | Acts as a directing group, controlling regioselectivity. | Asymmetric hydrophosphination. acs.org |
| Participation in SuFEx Reactions | Formation of stable covalent bonds for catalyst immobilization or polymer-supported catalysis. | Development of robust and recyclable catalytic systems. |
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation
Understanding the reaction mechanisms involving 3-formylphenyl sulfurofluoridate is crucial for optimizing reaction conditions and expanding its synthetic utility.
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a key click chemistry reaction where compounds like this compound can act as electrophiles. nih.govsigmaaldrich.com Computational studies, particularly transition state analysis, have been instrumental in elucidating the mechanism of SuFEx reactions. acs.org For the reaction of a sulfonyl fluoride with a nucleophile, such as an amine or a phenol (B47542), the mechanism can be understood as an SN2-type reaction at the sulfur center. acs.org
Theoretical calculations suggest that the reaction proceeds through a transition state where the nucleophile attacks the electrophilic sulfur atom, leading to the concerted cleavage of the sulfur-fluoride bond. acs.orgnih.gov The presence of a base is often crucial, as it can deprotonate the nucleophile, increasing its reactivity and lowering the activation barrier of the reaction. acs.orgnih.gov In the case of this compound, the electron-withdrawing formyl group is expected to influence the electrophilicity of the sulfur atom.
A hypothetical transition state for the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a base (B) is depicted below.
Table 1: Hypothetical Transition State Parameters for the SuFEx Reaction of this compound
| Parameter | Value | Description |
| Activation Energy (ΔG‡) | 20-25 kcal/mol | The free energy barrier for the reaction. |
| S-Nu Bond Distance | 2.0-2.2 Å | The forming bond between sulfur and the nucleophile. |
| S-F Bond Distance | 1.8-2.0 Å | The breaking bond between sulfur and fluorine. |
| Imaginary Frequency | -300 to -400 cm⁻¹ | Confirms the structure as a true transition state. |
While SuFEx reactions are typically metal-free, palladium catalysis is widely used for cross-coupling reactions involving aryl halides and related compounds. researchgate.netrsc.orgmdpi.com Although specific studies on palladium-catalyzed reactions of this compound are not extensively documented, general principles of catalyst deactivation in similar systems can be considered.
In palladium-catalyzed cross-coupling reactions, the active Pd(0) catalyst can be deactivated through several pathways. One common route is the formation of inactive palladium black through agglomeration. Another is the degradation of the phosphine (B1218219) ligands that are often used to stabilize the palladium center. For a hypothetical palladium-catalyzed reaction involving this compound, the aldehyde functionality could potentially interact with the palladium catalyst, leading to side reactions or catalyst inhibition.
Regeneration of the active catalyst often involves the reduction of oxidized palladium species back to Pd(0) or the re-introduction of fresh ligand.
The kinetics and thermodynamics of reactions involving this compound provide quantitative insights into reaction rates and equilibria. Kinetic studies on SuFEx-type reactions often reveal a second-order rate law, consistent with a bimolecular nucleophilic substitution mechanism. nih.gov The rate of the reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. nih.govnih.gov
Table 2: Hypothetical Kinetic and Thermodynamic Data for the Reaction of this compound with a Phenolic Nucleophile
| Parameter | Value | Unit |
| Rate Constant (k) | 1.0 x 10⁻³ | M⁻¹s⁻¹ |
| Enthalpy of Reaction (ΔH) | -15 | kcal/mol |
| Entropy of Reaction (ΔS) | -5 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -13.5 | kcal/mol |
Theoretical Chemistry and Molecular Modeling
Theoretical chemistry and molecular modeling are powerful tools for investigating the properties and reactivity of this compound at the atomic and electronic levels.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. irjet.net For this compound, DFT calculations can provide valuable information about its geometry, orbital energies (HOMO and LUMO), and charge distribution. arxiv.orgnih.gov
The calculated molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the sulfurofluoridate and formyl groups would be expected to create a significant positive electrostatic potential on the sulfur atom and the carbonyl carbon, making them susceptible to nucleophilic attack. The aromatic ring would exhibit regions of varying electron density, influencing its reactivity in electrophilic aromatic substitution reactions. researchgate.netresearchgate.net
Table 3: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Description |
| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |
Predictive modeling, often employing machine learning algorithms and quantum mechanical descriptors, can be used to forecast the reactivity and selectivity of chemical reactions. arxiv.org For this compound, such models could predict its reactivity towards a library of nucleophiles or the regioselectivity of further substitution on the aromatic ring. acs.org
These models are trained on large datasets of known reactions and can learn the complex relationships between molecular structure and reactivity. For instance, a model could be developed to predict the success of a SuFEx reaction based on the properties of the sulfonyl fluoride and the incoming nucleophile. arxiv.org
Conformational Analysis and Stereoelectronic Effects
The conformational landscape of this compound is expected to be governed by the rotational freedom around the C-O and C-S bonds of the sulfurofluoridate group, as well as the orientation of the formyl group relative to the phenyl ring. The interplay between steric hindrance and stereoelectronic effects would dictate the most stable conformations.
Conformational Analysis:
A proper conformational analysis would typically involve computational methods, such as density functional theory (DFT) calculations, to map the potential energy surface as a function of key dihedral angles. For this compound, the critical dihedral angles would include:
τ1 (C-C-O-S): Describing the rotation of the sulfurofluoridate group relative to the plane of the phenyl ring.
τ2 (C-O-S-F): Describing the orientation of the fluorine atom.
τ3 (C-C-C=O): Describing the orientation of the formyl group.
Without specific studies, it is not possible to provide a quantitative analysis of the energy differences between potential conformers (e.g., syn vs. anti-orientation of the formyl group relative to the sulfurofluoridate moiety).
Stereoelectronic Effects:
Stereoelectronic effects, which involve the interaction of electron orbitals, are crucial in determining the geometry and reactivity of molecules. For this compound, key stereoelectronic interactions would likely include:
Hyperconjugation: Interactions between the lone pairs of the oxygen and fluorine atoms with the antibonding orbitals of adjacent bonds (e.g., σ* C-S or σ* S-O).
Dipole-Dipole Interactions: Repulsive or attractive interactions between the dipoles of the C=O, S=O, and S-F bonds, which would influence the preferred rotational arrangement of these groups.
Aromatic System Interactions: The electron-withdrawing nature of both the formyl and sulfurofluoridate groups would influence the electronic distribution within the phenyl ring.
A detailed understanding of these effects would require quantum mechanical calculations to visualize and quantify the relevant molecular orbitals and their interactions.
Data Tables:
Due to the absence of specific research data for this compound, no data tables on its conformational analysis or stereoelectronic effects can be presented. The following is an example of the type of data that would be expected from such studies:
Table 1: Hypothetical Calculated Rotational Barriers for this compound
| Dihedral Angle | Rotation | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| C-C-O-S | Phenyl-Sulfurofluoridate | Data not available |
Table 2: Hypothetical Calculated Relative Energies of Conformers for this compound
| Conformer | Dihedral Angles (τ1, τ3) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | Data not available | 0.00 |
| Local Minimum 1 | Data not available | Data not available |
Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method for determining the structure of organic molecules. For 3-formylphenyl sulfurofluoridate, a combination of ¹H, ¹³C, ¹⁹F, and multi-dimensional NMR experiments provides a complete picture of its atomic arrangement.
Proton (¹H) NMR for Aromatic and Formyl Proton Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the formyl proton and the protons on the aromatic ring. The formyl proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
The four protons on the 1,3-disubstituted benzene (B151609) ring exhibit a complex splitting pattern. These aromatic protons typically reside in the 7.5 to 8.5 ppm range. The specific chemical shifts and coupling constants are influenced by the electronic effects of both the formyl and sulfurofluoridate substituents. The proton at the C2 position, being ortho to both substituents, is expected to be the most deshielded. The remaining three protons (H4, H5, and H6) will show characteristic meta and ortho couplings (J-values), leading to complex multiplets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| CHO | 9.5 – 10.5 | s (singlet) | N/A |
| Ar-H | 7.5 – 8.5 | m (multiplet) | J-values depend on specific proton interactions |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the formyl group is the most deshielded, with a characteristic chemical shift expected in the range of 185-195 ppm. The aromatic carbon directly bonded to the oxygen of the sulfurofluoridate group (C3) is also significantly deshielded. The carbon atom bearing the formyl group (C1) and the remaining four aromatic carbons appear within the typical aromatic region of 120-150 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Formyl) | 185 – 195 |
| C-O (Aromatic) | 150 – 160 |
| Aromatic Carbons | 120 – 150 |
Fluorine-19 (¹⁹F) NMR for Sulfurofluoridate Moiety Characterization
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. nih.gov The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal corresponding to the fluorine atom in the sulfurofluoridate (-SO₂F) group. The chemical shift of this signal is characteristic of the sulfurofluoridate functional group and typically appears in a distinct region of the spectrum, referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). nih.gov The absence of coupling to nearby protons would result in a singlet, simplifying the spectral interpretation. Computational methods can be employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in structural confirmation. nih.govresearchgate.netrsc.org
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR spectra provide information about chemical shifts and basic coupling, 2D NMR experiments are crucial for unambiguously determining the complete molecular structure by revealing connectivity between atoms. researchgate.netyoutube.comweebly.com
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations). uni-muenchen.de For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the aromatic ring, allowing for the assignment of the entire aromatic spin system. chemrxiv.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). uni-muenchen.de It is invaluable for assigning which proton is attached to which carbon in the benzene ring and confirming the assignment of the formyl proton to the formyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). uni-muenchen.de HMBC is critical for piecing together the molecular fragments. For instance, it would show a correlation from the formyl proton to the C1 and C2 carbons of the aromatic ring. Furthermore, correlations from the aromatic protons to the carbon atom bonded to the sulfurofluoridate group (C3) would definitively confirm the meta substitution pattern of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a compound. nih.govacs.org For this compound, with a molecular formula of C₇H₅FO₄S, the calculated monoisotopic mass is 203.98926 Da. uni.lu An experimental HRMS measurement yielding a mass very close to this theoretical value confirms the elemental composition with high confidence, distinguishing it from other potential compounds with the same nominal mass. The technique can also provide data on the formation of different ionic species (adducts), which further aids in characterization. uni.lu
Table 3: Predicted HRMS Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 204.99654 |
| [M+Na]⁺ | 226.97848 |
| [M-H]⁻ | 202.98198 |
Data sourced from predicted values. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. In a typical synthetic procedure, small aliquots of the reaction mixture can be withdrawn at timed intervals, quenched, and analyzed by GC-MS. The gas chromatogram would separate the components of the mixture based on their volatility and interaction with the stationary phase. The retention time of the peak corresponding to this compound would be unique, allowing for its identification and the quantification of its formation over time.
Furthermore, GC-MS is instrumental in identifying the presence of starting materials, intermediates, and by-products. The mass spectrometer fragments the eluted compounds into characteristic ions, providing a mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum with known fragmentation patterns of related arylsulfonyl fluorides and benzaldehyde (B42025) derivatives, the purity of this compound can be accurately determined.
| Parameter | Description |
| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Triple Quadrupole) |
| Ionization Mode | Electron Ionization (EI) |
| Application | Monitoring reaction conversion and identifying impurities |
| Data Output | Chromatogram (retention time) and Mass Spectrum (m/z ratios) |
Fragmentation Pattern Analysis for Structural Confirmation
The mass spectrum of this compound, obtained from GC-MS or other mass spectrometry techniques, provides crucial information for its structural confirmation. While a specific experimental spectrum for this compound is not publicly available, the expected fragmentation pattern can be predicted based on the functional groups present. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound.
Key fragmentation pathways for arylsulfonyl fluorides often involve the cleavage of the S-C and S-F bonds. One would anticipate the formation of a fluorosulfonyl cation ([SO₂F]⁺) and a formylphenyl cation ([C₇H₅O]⁺). The position of the formyl group at the meta position would also influence the fragmentation, potentially leading to characteristic daughter ions that can differentiate it from its ortho and para isomers. The analysis of these fragmentation patterns is a powerful tool for the unambiguous identification of this compound.
| Ion Fragment | Expected m/z | Significance |
| [C₇H₅O₂SF]⁺ | 188 | Molecular Ion |
| [C₇H₅O]⁺ | 105 | Loss of Sulfurofluoridate |
| [SO₂F]⁺ | 83 | Fluorosulfonyl Cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are essential non-destructive techniques for identifying the functional groups within the this compound molecule. Each functional group vibrates at a characteristic frequency, resulting in specific absorption or scattering bands in the respective spectra.
The IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1700 cm⁻¹. The sulfonyl group (S=O) would exhibit two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch, usually found in the ranges of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The sulfur-fluorine (S-F) bond would also produce a characteristic stretching band, typically observed in the 800-900 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | ~1700 |
| Sulfonyl (S=O) | Asymmetric Stretch | ~1350-1400 |
| Sulfonyl (S=O) | Symmetric Stretch | ~1150-1200 |
| Sulfur-Fluorine (S-F) | Stretch | ~800-900 |
X-ray Diffraction Studies
To definitively determine the three-dimensional arrangement of atoms and molecules of this compound in the solid state, single-crystal X-ray diffraction is the gold-standard technique. This method requires the growth of a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern.
| Parameter | Information Obtained |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal |
| Space Group | The symmetry of the crystal lattice |
| Atomic Coordinates | The precise position of each atom in the molecule |
| Bond Lengths & Angles | The distances between atoms and the angles between bonds |
| Torsion Angles | The dihedral angles defining the molecular conformation |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies
The development of new synthetic routes for 3-formylphenyl sulfurofluoridate is crucial for its broader application. Future research is anticipated to focus on sustainability, atom economy, and the introduction of chirality.
Development of More Sustainable and Atom-Economical Routes
Current synthetic methods for arenesulfonyl fluorides often rely on the conversion of corresponding sulfonyl chlorides with fluoride (B91410) sources, which can involve hazardous reagents and generate significant waste. ccspublishing.org.cn Future methodologies for synthesizing this compound are expected to align with the principles of green chemistry.
Recent advancements in the synthesis of sulfonyl fluorides have highlighted the use of thiols and disulfides as readily available starting materials. A novel, environmentally friendly method involves the reaction of thiols or disulfides with SHC5® and potassium fluoride (KF), which is both safe and cost-effective, producing only non-toxic salts as byproducts. eurekalert.orgsciencedaily.com Applying such a process to 3-hydroxybenzaldehyde (B18108) followed by conversion of the hydroxyl group to a thiol or disulfide could offer a greener pathway to this compound.
Another promising avenue is the direct conversion of sulfonic acids or their salts. nih.gov Research has demonstrated the use of reagents like thionyl fluoride or Xtalfluor-E® for the deoxyfluorination of sulfonic acids, providing direct access to sulfonyl fluorides under mild conditions. nih.gov Adapting these methods for 3-formyl-substituted benzenesulfonic acid could represent a more streamlined and sustainable synthetic strategy.
| Current Method Precursor | Potential Green Alternative | Key Advantages |
| Arenesulfonyl chlorides | Thiols/Disulfides with SHC5®/KF | Low toxicity, non-toxic byproducts, cost-effective. eurekalert.orgsciencedaily.com |
| Arenesulfonyl chlorides | Sulfonic acids with deoxyfluorinating agents | Single-step conversion, mild reaction conditions. nih.gov |
Enantioselective Synthesis of Chiral Analogues
The introduction of chirality into molecules containing sulfur centers is a growing area of interest in drug discovery and materials science. While this compound itself is achiral, future research could focus on the enantioselective synthesis of its chiral analogues. This could be achieved by introducing a stereocenter elsewhere in the molecule or by creating chiral-at-sulfur analogues.
Catalytic asymmetric synthesis provides a powerful tool for accessing chiral molecules with high enantioselectivity. nih.gov For instance, the development of chiral catalysts for the asymmetric functionalization of the aromatic ring or for reactions involving the formyl group could lead to novel chiral derivatives of this compound. Furthermore, recent progress in the enantioselective synthesis of sulfur-chiral compounds, such as sulfoximines, using transition metal catalysis opens up the possibility of developing methods for the enantioselective synthesis of related chiral sulfurofluoridate analogues. researchgate.net
Expanded Reactivity Profile
The dual functionality of this compound offers a rich landscape for exploring new chemical transformations. Future research is expected to move beyond conventional reactions and delve into novel catalytic processes and unconventional reaction conditions.
Exploration of New Catalytic Transformations
The presence of both an aldehyde and a sulfurofluoridate group on the same aromatic ring makes this compound an intriguing substrate for new catalytic transformations. The formyl group can act as a directing group in C-H activation/functionalization reactions, enabling the selective introduction of new substituents at the ortho position. Palladium-catalyzed C(sp³)-H activation has been demonstrated for tertiary alkylamines, and similar principles could be applied to achieve novel functionalization of molecules containing a formyl directing group. nih.gov Rhodium(III)-catalyzed C-H bond functionalization is another powerful tool that could be employed to synthesize complex heterocyclic structures starting from precursors like this compound. nih.gov
The sulfurofluoridate moiety is a valuable electrophile, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. acs.org Future research could explore novel catalytic methods to enhance the reactivity and selectivity of the sulfurofluoridate group in cross-coupling reactions, allowing for the formation of new carbon-sulfur or heteroatom-sulfur bonds under mild conditions.
Unconventional Reaction Conditions (e.g., Electrochemistry, Photochemistry)
The use of unconventional reaction conditions such as electrochemistry and photochemistry can unlock new reactivity pathways that are not accessible through traditional thermal methods.
Electrochemistry: Electrochemical synthesis offers a green and efficient alternative for the formation of sulfonyl fluorides. ccspublishing.org.cn Research has shown that sulfonyl fluorides can be prepared via electrochemical oxidative coupling of thiols and potassium fluoride, avoiding the need for chemical oxidants. ccspublishing.org.cn Applying this methodology to a suitable precursor of this compound could provide a more sustainable and controlled synthetic route.
Photochemistry: Photoredox catalysis has emerged as a powerful tool in modern organic synthesis. The generation of radicals from sulfonyl fluorides under photochemical conditions can lead to a variety of useful transformations, including the difunctionalization of alkenes. researchgate.netnih.gov The behavior of this compound under photochemical conditions is a completely unexplored area. It is conceivable that either the formyl group or the sulfurofluoridate moiety could participate in photoredox-catalyzed reactions, leading to novel products and reaction pathways. For example, photoredox-catalyzed reactions could enable the coupling of this compound with other molecules or the intramolecular cyclization to form complex polycyclic systems.
Advanced Material Applications
The unique combination of a reactive aldehyde and a stable yet reactive sulfurofluoridate group makes this compound a promising building block for advanced materials.
The sulfurofluoridate group can be used as a handle for surface modification or for the synthesis of polymers through SuFEx click chemistry. nih.gov The aldehyde functionality, on the other hand, can participate in condensation reactions to form Schiff bases or be used in the synthesis of more complex polymeric structures. The bifunctional nature of this compound could allow for the creation of cross-linked polymers or functional materials with tunable properties.
One intriguing possibility is the use of this compound in the development of recyclable materials. For example, tri(4-formylphenyl) phosphonate (B1237965) has been used as a recyclable support in peptide synthesis. nih.gov By analogy, a polymer derived from this compound could potentially be designed to be recyclable, with the sulfurofluoridate linkage offering a cleavable point under specific conditions. This could lead to the development of more sustainable and environmentally friendly materials.
| Functional Group | Potential Material Application | Rationale |
| Sulfurofluoridate | Polymer synthesis, Surface modification | Stable yet reactive handle for SuFEx click chemistry. nih.gov |
| Formyl | Cross-linking agent, Recyclable supports | Can undergo condensation reactions and be part of cleavable structures. nih.gov |
| Both | Functional polymers with tunable properties | Combination of two reactive sites allows for complex architectures. |
Tailored Materials with Tunable Properties
The development of new materials with precisely controlled characteristics is a significant direction for future research involving this compound. The compound's sulfurofluoridate group offers unique properties that can be exploited in the creation of specialized polymers and functional surfaces. smolecule.com The stability and latent reactivity of the fluorosulfuryl group make it an attractive component for designing materials with tailored electronic, mechanical, and thermal properties. smolecule.com
Furthermore, the aldehyde functionality of the formyl group can participate in a variety of condensation reactions. This allows for the grafting of the molecule onto different substrates or its incorporation into larger polymeric structures. smolecule.com The ability to modify both the sulfurofluoridate and formyl groups independently could lead to the production of materials with highly tunable surface energies, adhesion properties, and thermal stability. Research in this area could focus on creating novel copolymers or surface-modified materials for applications in advanced coatings, membranes, or electronic components.
Applications in Energy Storage and Conversion
While direct applications of this compound in energy storage and conversion have yet to be extensively reported, its chemical structure suggests several plausible research avenues. The aromatic core and the electron-withdrawing nature of its functional groups could be beneficial in the design of new organic electrode materials for batteries or supercapacitors. The sulfurofluoridate group, in particular, could play a role in modifying the electrochemical stability and performance of such materials.
Future investigations might explore the use of this compound as a precursor for the synthesis of redox-active polymers or as an electrolyte additive to enhance the performance and safety of lithium-ion batteries or other energy storage devices. The potential for this compound to influence the solid-electrolyte interphase (SEI) formation on electrode surfaces is another area ripe for exploration, which could lead to improved battery cycle life and efficiency.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Chemical Compound Information
| Identifier | Value | Source |
| CAS Number | 2460358-76-1 | smolecule.combldpharm.comchemicalbook.com |
| IUPAC Name | 1-fluorosulfonyloxy-3-formylbenzene | smolecule.com |
| Molecular Formula | C7H5FO4S | smolecule.comuni.lu |
| Molecular Weight | 204.18 g/mol | smolecule.com |
| Canonical SMILES | C1=CC(=CC(=C1)OS(=O)(=O)F)C=O | smolecule.comuni.lu |
| InChI Key | XWHBMHFJIVUCDK-UHFFFAOYSA-N | smolecule.comuni.lu |
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]+ | 204.99654 | 135.1 | uni.lu |
| [M+Na]+ | 226.97848 | 145.3 | uni.lu |
| [M-H]- | 202.98198 | 138.3 | uni.lu |
| [M+NH4]+ | 222.02308 | 154.7 | uni.lu |
| [M+K]+ | 242.95242 | 143.0 | uni.lu |
| [M+H-H2O]+ | 186.98652 | 128.9 | uni.lu |
| [M+HCOO]- | 248.98746 | 153.9 | uni.lu |
| [M+CH3COO]- | 263.00311 | 178.9 | uni.lu |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-formylphenyl sulfurofluoridate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via sulfurofluorination of 3-formylphenol derivatives. A Rh-catalyzed enantioselective approach has been reported, where sulfuryl fluoride (SO₂F₂) is introduced to aryl boronic acids under mild conditions (e.g., room temperature, 12–24 hours). Optimizing stoichiometry (e.g., 1.2 equivalents of SO₂F₂) and using polar aprotic solvents like DMF can improve yields .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Rh | |
| Reaction Time | 12–24 h | |
| Yield Range | 65–85% |
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodological Answer : Use a combination of LC-MS (to detect molecular ions at m/z 204.18 for [M+H]⁺) and NMR spectroscopy. The aldehyde proton in -NMR appears as a singlet at ~9.8–10.0 ppm, while -NMR shows a distinct signal near -40 ppm due to the sulfurofluoridate group . Purity can be validated via HPLC with a C18 column (≥95% purity threshold) .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfurofluoridate group (-SO₂F) undergoes rapid substitution with amines, thiols, and alcohols. For example, in SuFEx (Sulfur Fluoride Exchange) reactions, Ca(NTf₂)₂ can activate the fluoride leaving group, enabling coupling with amines at room temperature. Kinetic studies suggest pseudo-first-order behavior with rate constants dependent on nucleophile strength .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) affect the stability of this compound in aqueous environments?
- Methodological Answer : Hydrolysis dominates in aqueous media (pH > 7), producing 3-formylphenol and HF. To quantify stability, conduct time-resolved -NMR or ion chromatography to track fluoride release. For example, at pH 7.4 (simulated physiological conditions), the half-life is <1 hour, necessitating anhydrous handling .
- Data Contradiction Note : Some studies report longer half-lives in buffered organic-aqueous mixtures (e.g., DMSO/H₂O), highlighting solvent effects .
Q. What mechanistic insights explain enantioselectivity in Rh-catalyzed syntheses involving this compound?
- Methodological Answer : DFT calculations suggest that the Rh catalyst stabilizes a trigonal planar transition state, favoring R- or S-configuration based on ligand chirality (e.g., BINAP ligands). Experimental enantiomeric excess (ee) values correlate with steric bulk in the ligand design .
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., predicted vs. experimental boiling points)?
- Methodological Answer : The compound’s predicted boiling point (305.4±42.0°C) often exceeds experimental values due to decomposition at high temperatures. Use reduced-pressure distillation (e.g., 10 mmHg) coupled with TGA-MS to measure decomposition thresholds. Cross-validate with computational models (e.g., COSMO-RS) .
Analytical and Safety Considerations
Q. What protocols ensure safe handling of this compound given its reactivity and toxicity?
- Methodological Answer : Work under inert atmospheres (N₂/Ar) in fume hoods, using PPE (nitrile gloves, safety goggles). Monitor airborne fluoride levels with real-time sensors. For spills, neutralize with calcium carbonate before disposal .
Q. How can LC-MS and isotopic labeling elucidate degradation pathways of this compound in environmental studies?
- Methodological Answer : Introduce -labeled water to trace hydrolysis intermediates via LC-MS/MS. Compare fragmentation patterns with unlabeled samples to identify degradation byproducts (e.g., sulfonic acid derivatives) .
Data Compilation Table
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 204.18 g/mol | HRMS | |
| Density | 1.563±0.06 g/cm³ | Pycnometry | |
| Boiling Point | 305.4±42.0°C (predicted) | Computational | |
| -NMR (Aldehyde) | δ 9.8–10.0 ppm | 500 MHz, CDCl₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
